molecular formula C9H16N4 B13932233 1-(1,5-Dimethyl-1H-imidazol-2-yl)piperazine

1-(1,5-Dimethyl-1H-imidazol-2-yl)piperazine

Cat. No.: B13932233
M. Wt: 180.25 g/mol
InChI Key: WATWLNHQCPUCHA-UHFFFAOYSA-N
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Description

1-(1,5-Dimethyl-1H-imidazol-2-yl)piperazine is a heterocyclic compound that features both an imidazole and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,5-Dimethyl-1H-imidazol-2-yl)piperazine typically involves the cyclization of appropriate precursors. One common method is the reaction of 1,5-dimethylimidazole with piperazine under controlled conditions. The reaction often requires a catalyst and may be carried out in a solvent such as ethanol or methanol. The reaction conditions, including temperature and time, are optimized to achieve high yields and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

1-(1,5-Dimethyl-1H-imidazol-2-yl)piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole or piperazine rings .

Scientific Research Applications

1-(1,5-Dimethyl-1H-imidazol-2-yl)piperazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(1,5-Dimethyl-1H-imidazol-2-yl)piperazine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the functional groups present on the compound .

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-Methyl-1H-imidazol-2-yl)piperazine
  • 1-(1,5-Dimethyl-1H-imidazol-4-yl)piperazine
  • 1-(1,5-Dimethyl-1H-imidazol-2-yl)morpholine

Uniqueness

1-(1,5-Dimethyl-1H-imidazol-2-yl)piperazine is unique due to its specific substitution pattern on the imidazole ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .

Properties

Molecular Formula

C9H16N4

Molecular Weight

180.25 g/mol

IUPAC Name

1-(1,5-dimethylimidazol-2-yl)piperazine

InChI

InChI=1S/C9H16N4/c1-8-7-11-9(12(8)2)13-5-3-10-4-6-13/h7,10H,3-6H2,1-2H3

InChI Key

WATWLNHQCPUCHA-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N1C)N2CCNCC2

Origin of Product

United States

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